![molecular formula C8H9FN2S B1517279 (2-Fluoro-5-methylphenyl)thiourea CAS No. 1038356-01-2](/img/structure/B1517279.png)
(2-Fluoro-5-methylphenyl)thiourea
Overview
Description
“(2-Fluoro-5-methylphenyl)thiourea” is a chemical compound with the CAS Number: 1038356-01-2 . It has a molecular weight of 184.24 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “(2-Fluoro-5-methylphenyl)thiourea” is C8H9FN2S . The InChI Code is 1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) .Physical And Chemical Properties Analysis
“(2-Fluoro-5-methylphenyl)thiourea” is a powder with a molecular weight of 184.24 . The storage temperature is room temperature .Scientific Research Applications
Antibacterial and Antioxidant Potential
The compound has shown promising antibacterial and antioxidant potential. It has been very active both in vitro and in vivo against G6Pase and moderately active against other selected enzymes .
Pharmacological Evaluation
There has been pharmacological evaluation of thiourea derivatives, indicating potential medicinal applications. While not specific to “(2-Fluoro-5-methylphenyl)thiourea”, similar compounds have been studied for their biological activity .
Herbicidal and Cytokinin-like Activities
Urea and thiourea derivatives have been prepared to examine their herbicidal and cytokinin-like activities. This suggests potential agricultural applications for “(2-Fluoro-5-methylphenyl)thiourea” as well .
Safety and Hazards
The safety information for “(2-Fluoro-5-methylphenyl)thiourea” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
(2-fluoro-5-methylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGPZBVVSCBSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylphenyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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